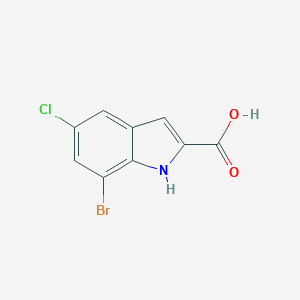
7-Bromoisoquinolin-1-amine
概要
説明
7-Bromoisoquinolin-1-amine is a chemical compound with the CAS Number: 215453-53-5 . It has a molecular weight of 223.07 and its IUPAC name is 7-bromo-1-isoquinolinamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 7-Bromoisoquinolin-1-amine involves the use of ammonium hydroxide in 1-methyl-pyrrolidin-2-one . The reaction mixture is stirred at 150°C for 15 hours . The yield of this reaction is 72.42% . Another synthesis method involves the use of dmap and triethylamine in tetrahydrofuran at 25°C for 15 hours .Molecular Structure Analysis
The InChI code for 7-Bromoisoquinolin-1-amine is 1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H, (H2,11,12) . The molecular formula is C9H7BrN2 .Chemical Reactions Analysis
Amines, such as 7-Bromoisoquinolin-1-amine, can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
7-Bromoisoquinolin-1-amine is a solid at room temperature . Its water solubility is 0.0753 mg/ml; 0.000338 mol/l . Its lipophilicity Log Po/w (iLOGP) is 1.79 .科学的研究の応用
Synthesis and Structural Studies
Synthesis of Bromoisoquinolines : Bromoisoquinolines, including compounds related to 7-Bromoisoquinolin-1-amine, have been synthesized through various methods, such as Jackson's modification of the Pomeranz-Fritsch ring synthesis and other mechanisms. These processes have implications in the study of the molecular structures and reactions of isoquinolines (Armengol, Helliwell, & Joule, 2000).
Crystal Structure Analysis : Studies have focused on understanding the crystal structure of compounds related to 7-Bromoisoquinolin-1-amine, providing insights into the molecular geometry and bonding of such compounds (Armengol, Helliwell, & Joule, 2000).
Chemical Reactions and Mechanisms
Nucleophilic Substitution Reactions : Research on 1‐ and 3‐bromoisoquinoline shows the conversion of these compounds into amino derivatives through potassium amide in liquid ammonia, illustrating nucleophilic substitution reactions that are relevant to the study of 7-Bromoisoquinolin-1-amine (Sanders, Dijk, & Hertog, 2010).
Excited State Proton Transfer : The use of related compounds in acid catalyzed formation of C–C and C–S bonds via excited state proton transfer shows the potential application of 7-Bromoisoquinolin-1-amine in organic synthesis and chemical reactions (Strada, Fredditori, Zanoni, & Protti, 2019).
Pharmacological Research
Cytotoxicity Studies : Research involving C4-substituted isoquinolines, similar in structure to 7-Bromoisoquinolin-1-amine, has demonstrated cytotoxicity against tumor cell lines, suggesting the potential application of these compounds in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Antitumor Activity : Studies on aminoquinones structurally related to marine Isoquinolinequinones, including 7-Bromoisoquinolin-1-amine, have shown antitumor activity against various human tumor cell lines, highlighting the compound's potential in pharmacological research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
作用機序
Safety and Hazards
7-Bromoisoquinolin-1-amine has several hazard statements: H302-H315-H319-H332-H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
7-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCDXILPIGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627432 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215453-53-5 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-7-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

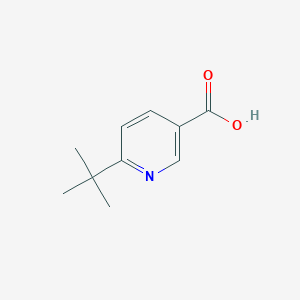
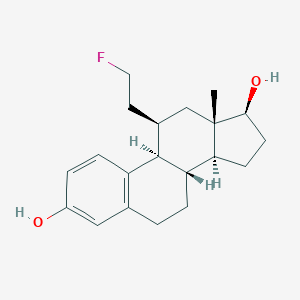
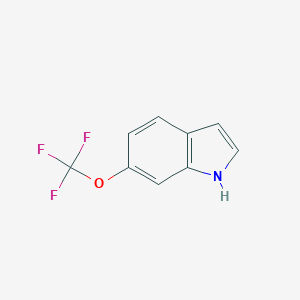

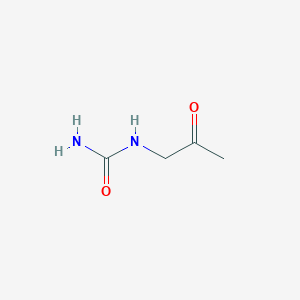

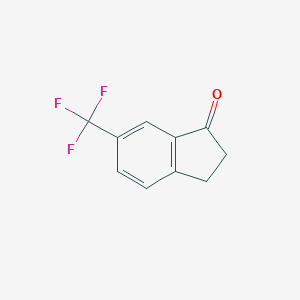
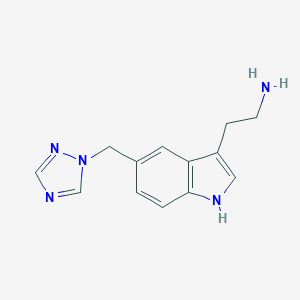

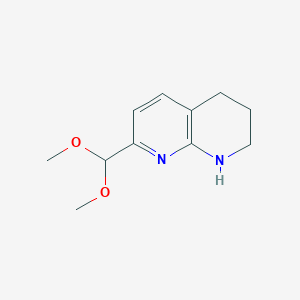

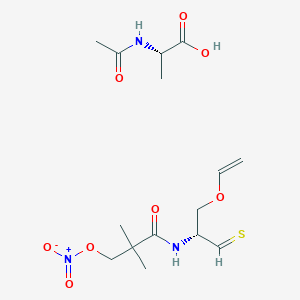
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
